![molecular formula C5H9F2NO B2765030 3-(2,2-Difluoroethoxy)azetidine CAS No. 1342279-77-9](/img/structure/B2765030.png)
3-(2,2-Difluoroethoxy)azetidine
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Description
“3-(2,2-Difluoroethoxy)azetidine” is a chemical compound with the molecular formula C5H10ClF2NO . It is a hydrochloride salt and its molecular weight is 173.59 .
Synthesis Analysis
The synthesis of azetidines, including “3-(2,2-Difluoroethoxy)azetidine”, has been a topic of interest in recent years . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “3-(2,2-Difluoroethoxy)azetidine” is defined by its molecular formula C5H10ClF2NO . The structure includes a four-membered azetidine ring with a 2,2-difluoroethoxy group attached .Chemical Reactions Analysis
Azetidines, including “3-(2,2-Difluoroethoxy)azetidine”, exhibit unique reactivity due to the considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2,2-Difluoroethoxy)azetidine” include its molecular weight (173.59), molecular formula (C5H10ClF2NO), and its hydrochloride salt form . More specific properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
The safety and hazards associated with “3-(2,2-Difluoroethoxy)azetidine” are indicated by the GHS07 symbol, with the signal word “Warning”. Hazard statements include H335, H319, and H315 . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P264, P280, P302+P352, P321, P332+P313, and P362 .
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore the synthesis, reactivity, and application of azetidines . Azetidines are used in organic synthesis and medicinal chemistry, and their unique reactivity and stability make them an area of ongoing interest .
properties
IUPAC Name |
3-(2,2-difluoroethoxy)azetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)3-9-4-1-8-2-4/h4-5,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGJIIAIZBYDAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)azetidine |
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